Scientific Field: Organic chemistry and materials science.
Summary: 4-Bromophenylacetonitrile serves as a versatile building block for synthesizing various organic compounds.
Methods of Application: It can be used in reactions such as the Yamamoto coupling to create new fluorene-based alternating polymers.
Results/Outcomes: These polymers may find applications in optoelectronic devices, sensors, or other functional materials.
Scientific Field: Materials science and electronics.
Summary: 4-Bromophenylacetonitrile is employed in the synthesis of N-methyl-3,4-bis(4-(N-(1-naphthyl)phenylamino)phenyl)maleimide, a non-doped red OLED material.
Methods of Application: Incorporation into the OLED device structure.
Results/Outcomes: The resulting OLED material exhibits red emission properties suitable for display technologies.
Scientific Field: Organic chemistry.
Methods of Application: Reduction reaction.
Results/Outcomes: Formation of 4-bromophenylethylamine, which may have applications in pharmaceutical or chemical synthesis.
4-Bromophenylacetonitrile is an organic compound with the chemical formula CHBrN and a CAS registry number of 16532-79-9. It features a bromine atom attached to a phenyl group, which is further connected to an acetonitrile group. This compound is characterized by its white crystalline appearance and is primarily used in chemical synthesis and research. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various organic reactions .
Synthesis of 4-Bromophenylacetonitrile can be achieved through several methods:
4-Bromophenylacetonitrile finds applications in various fields:
Interaction studies involving 4-Bromophenylacetonitrile focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential as a drug candidate or its role in biochemical pathways. For instance, investigations into its interactions with enzymes or receptors could provide insights into its pharmacological properties .
Several compounds share structural similarities with 4-Bromophenylacetonitrile. Here are some comparable compounds along with their unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Chlorophenylacetonitrile | CHClN | Contains chlorine instead of bromine; different reactivity profile. |
4-Iodophenylacetonitrile | CHIN | Iodine substitution increases reactivity; useful for different coupling reactions. |
Phenylacetonitrile | CHN | Lacks halogen substitution; serves as a precursor for halogenated derivatives. |
2-Bromophenylacetonitrile | CHBrN | Bromine at the ortho position affects sterics and reactivity differently than para substitution. |
4-Bromophenylacetonitrile's unique feature lies in its specific para-bromination, which influences both its chemical reactivity and biological interactions compared to other halogenated derivatives .
Acute Toxic;Irritant